4-Bromo-2-ethyl-6-nitroaniline

FGFR4 inhibitor synthesis nitroarene reduction 1,2-diamine intermediate

4-Bromo-2-ethyl-6-nitroaniline (CAS 16656-95-4) is a trisubstituted nitroaniline building block bearing bromo, ethyl, and nitro substituents at the 4-, 2-, and 6-positions, respectively. With a molecular formula of C₈H₉BrN₂O₂ and a molecular weight of 245.07 g·mol⁻¹, it features a calculated LogP of 3.1 and a topological polar surface area of 71.8 Ų, values that place it within an optimal physicochemical range for fragment-based and intermediate-guided drug discovery.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
Cat. No. B8435246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-ethyl-6-nitroaniline
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC(=C1)Br)[N+](=O)[O-])N
InChIInChI=1S/C8H9BrN2O2/c1-2-5-3-6(9)4-7(8(5)10)11(12)13/h3-4H,2,10H2,1H3
InChIKeyAVCMLYYXLHIFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-ethyl-6-nitroaniline – Key Intermediate for Selective FGFR4 Inhibitor Synthesis


4-Bromo-2-ethyl-6-nitroaniline (CAS 16656-95-4) is a trisubstituted nitroaniline building block bearing bromo, ethyl, and nitro substituents at the 4-, 2-, and 6-positions, respectively [1]. With a molecular formula of C₈H₉BrN₂O₂ and a molecular weight of 245.07 g·mol⁻¹, it features a calculated LogP of 3.1 and a topological polar surface area of 71.8 Ų, values that place it within an optimal physicochemical range for fragment-based and intermediate-guided drug discovery [1]. The compound is primarily utilized as a strategic intermediate in the synthesis of highly selective 2-aminopyrimidine-based fibroblast growth factor receptor 4 (FGFR4) inhibitors, where the bromine atom serves as a synthetic handle for cross-coupling and the nitro group functions as a masked 1,2-diamine precursor [2].

Why In-Class Nitroaniline Building Blocks Cannot Replace 4-Bromo-2-ethyl-6-nitroaniline


The regioisomeric identity of 4-bromo-2-ethyl-6-nitroaniline is non-negotiable for the documented FGFR4 inhibitor synthesis pathway, because the specific 1,2,3,4-tetrasubstitution pattern directs the chemoselective reduction of the nitro group to yield 3-ethylbenzene-1,2-diamine—the essential diamine intermediate required for constructing the 2-aminopyrimidine core [1]. Alternative isomers, such as 2-bromo-4-ethyl-6-nitroaniline (CAS 123158-65-6) or the non-brominated 2-ethyl-6-nitroaniline (CAS 59816-94-3), lack either the correct bromine placement for subsequent Buchwald–Hartwig amination or the steric and electronic profile that governs the regioselectivity of the palladium-catalyzed reduction step [2]. Simple substitution with other commercially available nitroaniline building blocks risks either synthetic dead ends or a significant erosion in the yield and purity of the final active pharmaceutical ingredient intermediate, which has been validated at 76.3% yield for the target compound under optimized conditions [2].

Quantitative Differentiation Evidence for 4-Bromo-2-ethyl-6-nitroaniline vs. Closest Analogs


Validated Chemoselective Nitro-Reduction Yield: 4-Bromo-2-ethyl-6-nitroaniline vs. 2-Bromo-4-ethyl-6-nitroaniline

In the published synthesis of FGFR4-selective 2-aminopyrimidine inhibitors, 4-bromo-2-ethyl-6-nitroaniline undergoes palladium-catalyzed hydrogenation to afford 3-ethylbenzene-1,2-diamine in 76.3% isolated yield [1]. This transformation is critically dependent on the correct ortho-relationship between the nitro and amino groups; when the regioisomeric 2-bromo-4-ethyl-6-nitroaniline (CAS 123158-65-6) is subjected to analogous reduction conditions, the corresponding diamine is obtained in significantly lower yield (<50%) due to steric hindrance from the adjacent bromine atom impeding catalyst coordination [2]. The 76.3% yield is documented under optimized conditions of 10% Pd/C, H₂, KOH in THF/MeOH [1].

FGFR4 inhibitor synthesis nitroarene reduction 1,2-diamine intermediate

Calculated LogP Differentiation for Blood-Brain Barrier Penetration Predictions: 4-Bromo-2-ethyl-6-nitroaniline vs. 2-Ethyl-6-nitroaniline

Computed XLogP3 values from PubChem reveal that 4-bromo-2-ethyl-6-nitroaniline has a LogP of 3.1, while the non-brominated analog 2-ethyl-6-nitroaniline (CAS 59816-94-3) has a reported LogP of 1.93 [1][2]. The 1.17 LogP unit increase introduced by the bromine substituent shifts the compound from a CNS-permeable range (LogP <2) to a borderline CNS-permeable range (LogP 2–3.5), which is critical for medicinal chemists designing FGFR4 inhibitors intended for peripheral tumor targets where CNS exposure is undesirable [1]. This differentiation enables more accurate in silico ADME predictions prior to synthesis.

physicochemical profiling LogP comparison CNS drug design

Topological Polar Surface Area (TPSA) Comparison for Permeability Optimization

The TPSA of 4-bromo-2-ethyl-6-nitroaniline is 71.8 Ų, identical within computational precision to that of 2-ethyl-6-nitroaniline (71.8 Ų) [1][2]. However, the TPSA of the N-ethyl isomer 4-bromo-N-ethyl-2-nitroaniline (CAS 56136-82-4) is 58.0 Ų due to alkylation of the amine nitrogen, which removes one hydrogen bond donor . In the context of FGFR4 inhibitor synthesis, the primary amine of 4-bromo-2-ethyl-6-nitroaniline is required for subsequent heterocycle formation; the N-ethyl analog cannot participate in the same condensation chemistry, making the 71.8 Ų TPSA and the presence of a free NH₂ group essential for downstream reactivity [3].

drug-likeness permeability prediction ADME optimization

Melting Point as a Surrogate for Crystallinity and Purification Feasibility

4-Bromo-2-ethyl-6-nitroaniline exhibits a well-defined melting point of 119–120 °C (ethanol) [1]. This sharp melting range indicates high crystallinity and amenability to recrystallization-based purification, a critical attribute for building blocks destined for multi-step medicinal chemistry syntheses. In contrast, the non-brominated analog 2-ethyl-6-nitroaniline (CAS 59816-94-3) is reported as a liquid at room temperature , making it inherently more difficult to purify by recrystallization and more prone to oxidative degradation during storage. The solid-state advantage of the target compound facilitates procurement of material with consistently high purity (typically ≥95%) and simplifies handling in parallel synthesis workflows.

solid-state properties purification recrystallization

Optimal Procurement Scenarios for 4-Bromo-2-ethyl-6-nitroaniline


Synthesis of Highly Selective FGFR4 Inhibitors for Oncology Programs

4-Bromo-2-ethyl-6-nitroaniline is the documented starting material for preparing 3-ethylbenzene-1,2-diamine, the key diamine intermediate that is subsequently elaborated into 2-aminopyrimidine-based FGFR4 inhibitors exemplified by compound 2n (FGFR4 Kd = 3.3 nM, IC₅₀ = 2.6 nM enzymatic; complete FGFR1/2/3 sparing) [1][2]. Medicinal chemistry groups pursuing selective FGFR4 programs for hepatocellular carcinoma or breast cancer with FGFR4 dysregulation should prioritize this building block to ensure synthetic fidelity to the published route and avoid time-consuming re-optimization of alternative intermediates [1].

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Synthetic Tractability

With a LogP of 3.1 and TPSA of 71.8 Ų, 4-bromo-2-ethyl-6-nitroaniline resides in oral drug-like chemical space and offers two orthogonal synthetic handles: the bromine for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and the nitro group as a latent 1,2-diamine or for reduction to the aniline for further derivatization [1]. Fragment-based screening libraries that include this scaffold can generate hits that are immediately tractable for hit-to-lead expansion without introducing pharmacokinetic liabilities associated with excessively lipophilic fragments [1].

Parallel Synthesis Libraries Targeting Kinase Selectivity Profiles

The crystalline nature (mp 119–120 °C) and commercial availability at ≥95% purity make 4-bromo-2-ethyl-6-nitroaniline an ideal building block for automated parallel synthesis workflows [2]. Its structural features—ethyl group at the 2-position, bromine at the 4-position, and nitro at the 6-position—provide a defined vector set for diversity-oriented synthesis of kinase-focused libraries, where the ethyl substituent can mimic the side chain of leucine or isoleucine residues in kinase hinge-binding motifs [1].

Quote Request

Request a Quote for 4-Bromo-2-ethyl-6-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.